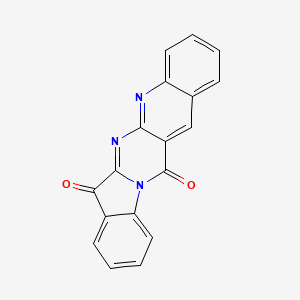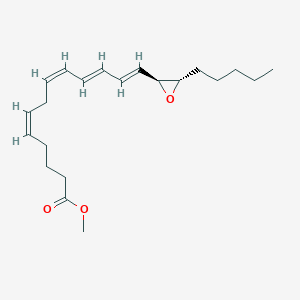
14,15-Leukotriene A4 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Leukotriene A4 Methyl Ester is a synthetic derivative of Leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses. This compound is primarily used in research to study the biological effects of leukotrienes, which are lipid mediators that play a crucial role in inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Leukotriene A4 Methyl Ester involves the esterification of Leukotriene A4. One common method includes the use of triethylamine and hexane as solvents. The reaction typically proceeds under mild conditions to avoid the degradation of the sensitive epoxide ring .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The compound is often produced in solution form to maintain stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 14,15-Leukotriene A4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions
Major Products:
Oxidation: 14,15-Dihydroxy derivatives.
Reduction: 14,15-Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
14,15-Leukotriene A4 Methyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of leukotriene derivatives.
Biology: To investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: As a tool to understand the mechanisms of inflammatory diseases and to develop potential therapeutic agents.
Industry: In the development of anti-inflammatory drugs and as a reference compound in quality control .
Wirkmechanismus
14,15-Leukotriene A4 Methyl Ester exerts its effects by inhibiting Leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of Leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the production of Leukotriene B4, thereby modulating inflammatory responses. The molecular targets include the active site of Leukotriene A4 hydrolase, and the pathways involved are part of the arachidonic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Leukotriene A4: The parent compound, which is less stable and more reactive.
Leukotriene B4: A downstream product with potent pro-inflammatory effects.
Leukotriene C4: Another derivative involved in inflammatory responses
Uniqueness: 14,15-Leukotriene A4 Methyl Ester is unique due to its stability and ease of handling compared to its parent compound, Leukotriene A4. Its methyl ester form allows for more controlled studies and applications in research, making it a valuable tool for investigating leukotriene biology and developing therapeutic agents .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |
InChI-Schlüssel |
WZOQRPCNKHTNMT-CSQRZUOSSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |
Kanonische SMILES |
CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



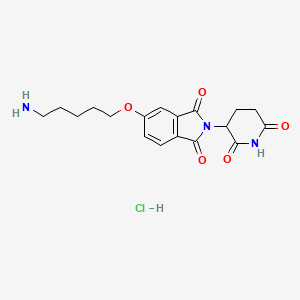



![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
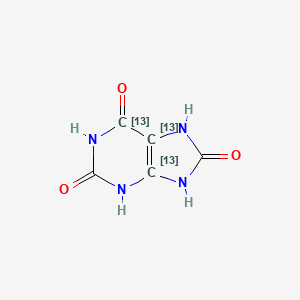

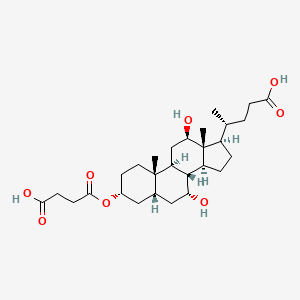
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
